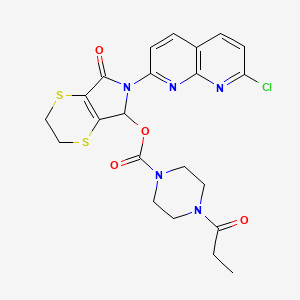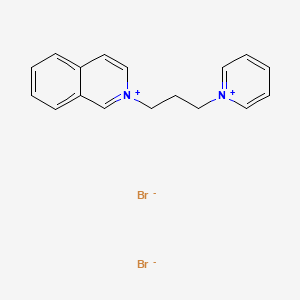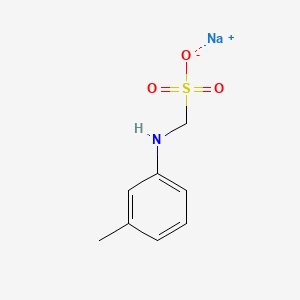
Sodium m-toluidinomethanesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium m-toluidinomethanesulphonate is a chemical compound with the molecular formula C8H10NNaO3S and a molar mass of 223.22467 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a sulfonate group attached to a m-toluidine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium m-toluidinomethanesulphonate typically involves the reaction of m-toluidine with methanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which is subsequently neutralized to form the sodium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Sodium m-toluidinomethanesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or sulfide.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products:
Oxidation: Sulfonic acids
Reduction: Sulfinates or sulfides
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium m-toluidinomethanesulphonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of sodium m-toluidinomethanesulphonate involves its interaction with specific molecular targets and pathways. The sulfonate group can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, making it useful in antibacterial and antifungal applications .
Comparación Con Compuestos Similares
- Sodium p-toluenesulfonate
- Sodium benzenesulfonate
- Sodium methanesulfonate
Comparison: Sodium m-toluidinomethanesulphonate is unique due to the presence of the m-toluidine moiety, which imparts specific chemical and biological properties.
Propiedades
Número CAS |
6274-20-0 |
|---|---|
Fórmula molecular |
C8H10NNaO3S |
Peso molecular |
223.23 g/mol |
Nombre IUPAC |
sodium;(3-methylanilino)methanesulfonate |
InChI |
InChI=1S/C8H11NO3S.Na/c1-7-3-2-4-8(5-7)9-6-13(10,11)12;/h2-5,9H,6H2,1H3,(H,10,11,12);/q;+1/p-1 |
Clave InChI |
CHDJDQQBCGWRTR-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=CC=C1)NCS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



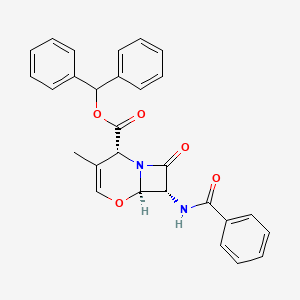
![Ethanethioic acid, S-[2-[(5-chloro-2-hydroxy-4-methylphenyl)amino]-2-oxoethyl] ester](/img/structure/B13764519.png)
![Benzoic acid,4-[hexahydro-3-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)imidazo[1,5-a]pyrazin-2(3h)-yl]-,ethyl ester](/img/structure/B13764528.png)
![Bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B13764542.png)
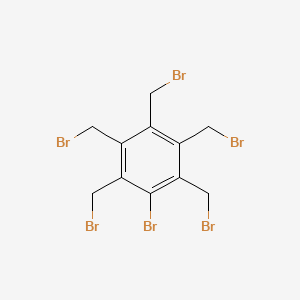

![8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(4-nitrobenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13764557.png)
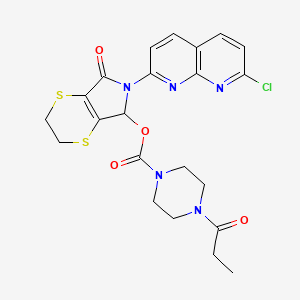
![N-[4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]phenyl]acetamide;hydrochloride](/img/structure/B13764570.png)
![1-[3-Methyl-2-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B13764571.png)
